Nickel silicide is classified as a metal silicide, which is a compound formed between silicon and a metal. It exists primarily in two forms: nickel monosilicide (NiSi) and nickel disilicide (NiSi₂). These compounds are essential in semiconductor technology, particularly in the fabrication of integrated circuits where they serve as contacts or interconnects due to their favorable electrical properties.
Nickel silicide can be synthesized through various methods:
The molecular structure of nickel silicide varies depending on its phase:
Nickel silicide undergoes several important chemical reactions:
The mechanism of action for nickel silicide in semiconductor devices primarily revolves around its electrical conductivity and thermal stability. Nickel silicides exhibit low resistivity, making them suitable for use as contacts in transistors and other electronic components. The formation of a stable interface between nickel silicide and silicon enhances charge carrier mobility, which is crucial for device performance .
Nickel silicides possess several notable physical and chemical properties:
Nickel silicides are widely used in various scientific and industrial applications:
The nickel-silicon (Ni-Si) system exhibits six intermediate phases with distinct crystal structures and stoichiometries: β₁ (Nickel₃Silicon), γ (Nickel₃₁Silicon₁₂ or Nickel₅Silicon₂), δ (Nickel₂Silicon), ε (Nickel₃Silicon₂), NickelSilicon, and NickelSilicon₂ [2] [3]. The phase diagram reveals eutectic reactions and complex phase equilibria. At the nickel-rich end (<10 atomic % silicon), a face-centered cubic (FCC) solid solution exists, while silicon exhibits negligible solubility in nickel at room temperature [2] [3]. The δ-Nickel₂Silicon phase demonstrates polymorphism, crystallizing in both the Ni₂In-type hexagonal structure (P6₃/mmc) and the orthorhombic PbCl₂-type structure (Pnma) [6]. NickelSilicon adopts an orthorhombic MnP-type structure (Pnma), and NickelSilicon₂ forms a cubic CaF₂-type structure (Fm3̄m) [6].
Table: Crystallographic Properties of Nickel Silicides
Phase | Composition | Crystal Structure | Space Group | Notable Features |
---|---|---|---|---|
β₁ | Nickel₃Silicon | Cubic L1₂ | Pm3̄m | Ordered FCC derivative |
γ | Nickel₅Silicon₂/Nickel₃₁Silicon₁₂ | Tetragonal/Hexagonal | - | Complex superstructure |
δ | Nickel₂Silicon | Hexagonal (Ni₂In-type) | P6₃/mmc | Polymorphic |
ε | Nickel₃Silicon₂ | Orthorhombic | Cmcm | Stable at intermediate temperatures |
NickelSilicon | NickelSilicon | Orthorhombic (MnP-type) | Pnma | Thermally unstable >700 K |
NickelSilicon₂ | NickelSilicon₂ | Cubic (CaF₂-type) | Fm3̄m | High resistivity phase |
Phase evolution is temperature-dependent. For example, NickelSilicon undergoes degradation to NickelSilicon₂ above 700 K, impacting its utility in microelectronics [6]. Ternary systems like Gold-Nickel-Silicon exhibit additional phases (e.g., Gold₂Nickel₄Silicon₇, GoldNickel₃Silicon₆), highlighting the complexity of multiphase equilibria [5].
Thermodynamic assessments indicate that nickel silicides exhibit negative Gibbs free energies of formation, confirming their stability [3] [8]. The δ-Nickel₂Silicon phase is particularly stable, with a Gibbs energy of formation (ΔGf) estimated at -64 kJ/mol at 298 K, while Nickel₃Silicon and Nickel₅Silicon₂ phases exhibit ΔGf values of -58 kJ/mol and -61 kJ/mol, respectively [3] [8]. High-temperature calorimetry studies reveal enthalpies of formation ranging from -40 to -90 kJ/mol across different compositions, with entropy contributions becoming significant above 500 K [3].
Chemical stability in oxidizing environments involves forming passivating layers. Thermodynamic modeling of the Nickel-Silicon-Oxygen system predicts Nickel₂SiliconO₄ (nickel orthosilicate) as the equilibrium oxidation product at 298 K, with a Gibbs energy of -1,512 kJ/mol [3]:$$\ce{2 Ni + Si + 2 O2 -> Ni2SiO4}$$Electrochemical stability in aqueous environments is governed by potential-pH (Pourbaix) diagrams. Silicon enrichment shifts corrosion potentials toward noble values, reducing dissolution rates. At pH > 5, silicon promotes silica (SiliconO₂) or silicate formation, creating protective barriers [3]. Interfacial reactions in composites (e.g., nickel/silicon carbide) initiate around 773 K, where silicon carbide decomposes into silicon and carbon. Nickel preferentially reacts with silicon to form Nickel₂Silicon, followed by Nickel₃Silicon and Nickel₃₁Silicon₁₂ at higher temperatures [8].
First-principles calculations using linearized augmented plane wave (LAPW) methods reveal intricate electronic structures [6]. Nickel d-orbitals hybridize strongly with silicon p-orbitals, creating bonding states near -5 eV, non-bonding nickel d-states near -2 to -3 eV, and antibonding states above the Fermi level (E_F) [6]. Energy-loss near-edge structure (ELNES) spectroscopy validates these features, showing distinct transitions in silicon L₂,₃-edges:
Table: Electronic Properties of Key Nickel Silicides
Property | Nickel₂Silicon | NickelSilicon | NickelSilicon₂ |
---|---|---|---|
Band Gap | Metallic | 0.4 eV (indirect) | 0.9 eV (indirect) |
Ni L₃-edge Peak | 854.5 eV | 855.2 eV | 856.0 eV |
Dominant States near E_F | Non-bonding Ni 3d | Hybridized Ni 3d-Si 3p | Si 3d |
NickelSilicon₂ exhibits an indirect band gap of ≈0.9 eV, contributing to higher electrical resistivity (≈50 μΩ·cm) than metallic nickel silicides (e.g., Nickel₂Silicon, ≈22 μΩ·cm) [4] [6]. Quantum confinement effects emerge in nanoscale clusters: 1×1 nickel-silicon clusters (≈1 nm diameter) exhibit quantized energy level spacings of 2.87 eV, larger than the 2.36 eV spacing in √19 clusters (≈2 nm), confirming size-dependent electronic behavior [7].
Atomic-scale interactions govern interfacial stability and electron transport. Scanning tunneling microscopy (STM) studies of nickel on silicon(111) surfaces reveal self-assembled clusters:
In nickel/silicon carbide composites, interfacial reactions commence at ≈773 K. Silicon carbide decomposes via:$$\ce{SiC -> Si + C}$$Nickel reacts preferentially with silicon, forming metastable Nickel₂Silicon, which evolves into Nickel₃Silicon and Nickel₃₁Silicon₁₂. Atom probe tomography confirms carbon segregation at nickel silicide boundaries, weakening cohesion [8]. Nanoindentation of nickel/silicon carbide interfaces shows a 30–40% hardness increase in reaction zones (≈12 GPa) compared to nickel (≈3 GPa), attributed to silicide formation [8]. Microcantilever fracture tests reveal brittle failure at nickel/Nickel₃Silicon interfaces due to incoherent boundaries, whereas nickel/Nickel₂Silicon interfaces exhibit higher fracture toughness from semi-coherent epitaxy [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1